![molecular formula C24H18Cl2N2O2S2 B2386846 3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 671200-58-1](/img/structure/B2386846.png)

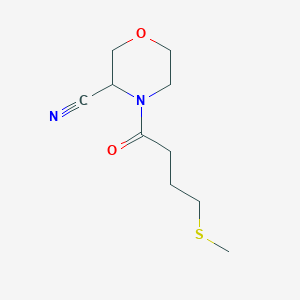

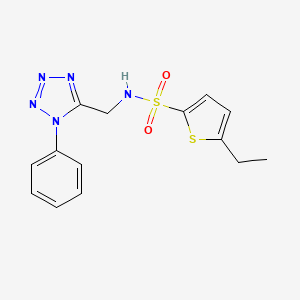

3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs. It includes an allyl group (a carbon chain attached to a double bond), a dichlorophenyl group (a benzene ring with two chlorine atoms), a thieno[2,3-d]pyrimidin-4(3H)-one group (a heterocyclic compound containing sulfur and nitrogen), and a p-tolyl group (a benzene ring with a methyl group) .

Applications De Recherche Scientifique

Antitumor and Antifolate Activity

- Thieno[2,3-d]pyrimidines, a category that includes the specified compound, have been explored for their antitumor properties. A study synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines and found them to be potent growth inhibitors of human tumor cells. These compounds target cells expressing folate receptors, inhibiting key enzymes in purine biosynthesis, making them distinct from other antifolates (Deng et al., 2009).

Synthesis and Chemical Reactions

- Research on thieno[2,3-d]pyrimidine derivatives includes the exploration of their synthesis and reactions. One study described the synthesis and reactions of thieno[2,3-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents. The compounds demonstrated significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

- Another study focused on palladium-catalyzed aminoallylation of activated olefins with allylic halides and phthalimide, a process relevant to the synthesis of compounds like 3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (Aoyagi et al., 2002).

Antimicrobial and Anti-HIV Activity

- Some studies have explored the antimicrobial and anti-HIV properties of thieno[2,3-d]pyrimidine derivatives. For example, research on novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, which are structurally related, showed activity against HIV-1 (Danel et al., 1998).

- Another study synthesized and evaluated a series of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for their antiproliferative activity, with significant results observed on human breast cancer cell lines (Atapour-Mashhad et al., 2017).

Theoretical and Experimental Studies

- Theoretical and experimental studies on thieno[2,3-d]pyrimidine derivatives include research on their alkylation and the regioselectivity of these reactions. Such research contributes to understanding the chemical properties and potential biological activities of these compounds (Fizer et al., 2019).

Other Applications

- Additional studies have investigated the synthesis of derivatives under various conditions, which could be relevant for the development of pharmaceuticals and other applications. For instance, microwave-assisted synthesis of derivatives has been reported, showcasing the versatility of these compounds in chemical synthesis (Hesse et al., 2007).

Propriétés

IUPAC Name |

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2O2S2/c1-3-10-28-23(30)21-17(15-6-4-14(2)5-7-15)12-31-22(21)27-24(28)32-13-20(29)16-8-9-18(25)19(26)11-16/h3-9,11-12H,1,10,13H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODFUYHYWBWLRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2386765.png)

![4-(2-ethoxybenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2386766.png)

![Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2386767.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2386776.png)

![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)

![1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole](/img/structure/B2386783.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2386786.png)